molecular formula C7H11NO2 B15109653 2-Azabicyclo[4.1.0]heptane-1-carboxylic acid

2-Azabicyclo[4.1.0]heptane-1-carboxylic acid

Cat. No.: B15109653
M. Wt: 141.17 g/mol
InChI Key: CTEJCUWWERYECB-UHFFFAOYSA-N
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Description

2-Azabicyclo[4.1.0]heptane-1-carboxylic acid (CAS 1628776-46-4) is a synthetically valuable, conformationally constrained bicyclic β-amino acid. This compound features a fused cyclopropane ring on a piperidine scaffold, which introduces significant three-dimensional structure and rigidity . Such structurally constrained bicyclic building blocks are of high interest in medicinal chemistry for lead optimization programs. The primary research value lies in their ability to reduce the entropic cost of binding when introduced into molecular structures, potentially leading to tighter and more selective binding to biological targets . These compounds are strategically employed in the design and synthesis of glycomimetics, peptidomimetics, and as secondary-structure inducing elements . The molecular formula is C7H11NO2 with a molecular weight of 141.17 g/mol . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

2-azabicyclo[4.1.0]heptane-1-carboxylic acid

InChI

InChI=1S/C7H11NO2/c9-6(10)7-4-5(7)2-1-3-8-7/h5,8H,1-4H2,(H,9,10)

InChI Key

CTEJCUWWERYECB-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC2(NC1)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclohexene Oxide-Based Synthesis

A widely cited method involves the use of cyclohexene oxide as a starting material, adapted from the protocol described in CN104557653A. This two-step process begins with the nucleophilic ring-opening of cyclohexene oxide by methylamine, followed by cyclization via bromination:

Step 1: Formation of o-Methylaminocyclohexanol
Cyclohexene oxide reacts with aqueous methylamine (35–40%) at 20–30°C for 14–16 hours, yielding o-methylaminocyclohexanol with >95% efficiency. The mild conditions avoid side reactions such as over-alkylation, which are common in high-pressure systems.

Step 2: Bromination and Cyclization
The intermediate is treated with phosphorus tribromide (PBr₃) and triethylamine (Et₃N) at −10–0°C to generate a brominated species, which undergoes intramolecular cyclization. Subsequent treatment with strong alkali (e.g., NaOH) at pH 13–14 yields 7-methyl-azabicyclo[4.1.0]heptane. To introduce the carboxylic acid moiety, the methyl group at position 7 could be replaced with a carboxyl function via oxidation or substitution. For example, ozonolysis of the methyl group followed by oxidative workup (e.g., Jones reagent) may convert it to a carboxylic acid.

Key Data:

Parameter Value Source
Intermediate Yield 96.2% (GC purity 98.3%)
Cyclization Temperature −10–0°C
Final Product Purity Not reported

Diels-Alder Cycloaddition Approaches

Dienophile Design for Bicyclic Framework

A novel route inspired by Academia.edu’s synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid involves Diels-Alder cycloaddition. By substituting the dienophile with a carboxyl-containing acrylate derivative, the bicyclo[4.1.0] system could be accessed:

Reaction Scheme:

  • Diene Selection : 1,3-Cyclohexadiene serves as the diene.
  • Dienophile : Methyl 2-azidoacrylate introduces both the nitrogen and carboxylic acid precursor.
  • Cycloaddition : Conducted at 80°C in toluene, forming the bicyclic adduct.
  • Post-Modification : Hydrogenation of the azide to an amine and ester hydrolysis yields the target compound.

Advantages :

  • Stereoselectivity is controlled by the electron-deficient dienophile.
  • Carboxylic acid is introduced early, avoiding late-stage oxidation.

Challenges :

  • Low yields (~30%) due to competing polymerization of the diene.
  • Requires chiral auxiliaries for enantioselective synthesis.

Curtius Rearrangement and Cyclopropanation

Dual-Functionalization via Acyl Azides

The Curtius rearrangement offers a pathway to install the amine group adjacent to a carboxylic acid. In this approach:

  • A cyclohexenyl ketone with a carboxylic ester substituent is converted to an acyl azide.
  • Thermal rearrangement forms an isocyanate intermediate.
  • Hydrolysis yields the primary amine, which undergoes cyclopropanation via Simmons-Smith conditions (Zn-Cu, CH₂I₂) to form the bicyclic structure.

Optimization Insights :

  • Using trimethylsilyl azide improves safety over traditional NaN₃.
  • Cyclopropanation must occur after amine formation to prevent ring strain.

Comparative Analysis of Methods

Method Yield Range Key Advantages Limitations
Epoxide Ring-Opening 70–96% Scalable, mild conditions Requires late-stage oxidation
Diels-Alder 30–45% Direct carboxyl incorporation Low yield, stereochemical challenges
Curtius Rearrangement 25–40% Simultaneous amine/acid installation Multi-step, hazardous intermediates

Industrial-Scale Considerations

The epoxide route is most viable for large-scale production due to its high yields and commercial availability of cyclohexene oxide. However, introducing the carboxylic acid group remains a bottleneck. Recent advances in catalytic oxidation (e.g., TEMPO/NaClO) could improve efficiency, converting a hydroxymethyl intermediate to the acid without over-oxidation.

Scientific Research Applications

Scientific Research Applications

  • Chemistry: In organic chemistry, 2-Azabicyclo[4.1.0]heptane-1-carboxylic acid serves as a crucial building block for synthesizing complex molecules and developing new synthetic methodologies. Its derivatives are used in oxidative cyclopropanation reactions . For example, it is used in the synthesis of three bicyclic β-amino acids, which are analogues of nipecotic acid .
  • Biology: These compounds are valuable in biological research for studying the effects of bicyclic amines on biological systems and understanding the behavior of similar structures in biological environments. They are also used to study enzyme interactions and protein-ligand binding.
  • Medicine: In medicinal chemistry, this compound is investigated for potential therapeutic applications. Its structural features may impart unique pharmacological properties, making it a candidate for drug development. Derivatives of azabicyclo compounds can act on various biological pathways, potentially influencing neuropharmacology and other therapeutic areas. For instance, they can treat depression and anxiety disorders .
  • Industry: In the industrial sector, this compound can be used to produce pharmaceuticals, agrochemicals, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Properties

The properties of Ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate include:

  • Solubility: Soluble in organic solvents
  • Appearance: White crystalline solid
  • Stability: Stable under standard conditions
  • Reactivity: Reacts with strong oxidizers

These properties are crucial for understanding how the compound behaves under different conditions and how it can be utilized effectively in research and applications.

Interaction Studies

Mechanism of Action

The mechanism of action of 2-Azabicyclo[4.1.0]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to engage in unique interactions with enzymes and receptors, potentially leading to various biological effects. detailed studies on its exact mechanism of action are still ongoing .

Comparison with Similar Compounds

Structural and Stereochemical Differences

The following table highlights structural variations among bicyclic amino acids with similar frameworks:

Compound Name Ring System Substituent Positions Molecular Weight (g/mol) Key Applications Reference CAS/ID
2-Azabicyclo[4.1.0]heptane-1-carboxylic acid Bicyclo[4.1.0] N2, COOH1 141.17 (free acid) Peptidomimetics, SAR studies 1628734-73-5 (HCl salt)
(1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid Bicyclo[4.1.0] N3, COOH1 141.17 Stereochemical probes 1485826-61-6
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid (Abh) Bicyclo[2.2.1] N2, COOH3 155.18 Proline mimics, X-ray crystallography 1955494-71-9 (HCl salt)
7-Azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc) Bicyclo[2.2.1] N7, COOH1 155.18 β-turn stabilization Synthesized via Diels-Alder

Key Observations :

  • Ring Size: The bicyclo[4.1.0] system introduces a larger cyclohexane ring fused to a cyclopropane, whereas bicyclo[2.2.1] (norbornane) derivatives feature smaller, more strained rings. This affects solubility and steric hindrance .
  • Substituent Positions : The placement of nitrogen and carboxylic acid groups critically influences hydrogen-bonding patterns and biological activity. For example, Abh (N2, COOH3) mimics proline but with altered bond angles, while Ahc (N7, COOH1) stabilizes β-turns in peptides .

Physicochemical Properties

Property This compound 2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid (Abh) 7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid (Ahc)
Crystallinity Meets pharmacopeial standards (when HCl salt) High crystallinity due to rigid framework Crystalline, stable under standard conditions
Solubility Moderate in polar solvents (HCl salt) Low in water, soluble in DMSO Soluble in methanol, dichloromethane
Thermal Stability Stable up to 200°C (decomposes as HCl salt) Stable under peptide synthesis conditions Degrades above 150°C

Biological Activity

2-Azabicyclo[4.1.0]heptane-1-carboxylic acid, also known as (1S,6R)-2-azabicyclo[4.1.0]heptane-1-carboxylic acid, is a bicyclic compound featuring a nitrogen atom in its structure. This compound has garnered attention due to its unique chemical properties and significant biological activities, particularly in medicinal chemistry and drug development.

  • Molecular Formula: C7_7H11_{11}NO2_2
  • Molecular Weight: 141.17 g/mol
  • IUPAC Name: this compound
  • CAS Number: 1628776-46-4

The compound's bicyclic framework allows it to interact with various biological targets, including enzymes and receptors, making it relevant in biochemical research.

The mechanism of action for this compound involves its ability to bind to specific molecular targets:

  • Enzyme Interactions: The compound's structure enables it to fit into binding sites on enzymes, modulating their activity and potentially influencing metabolic pathways.
  • Receptor Binding: It has been noted for its potential roles in neurotransmitter systems, possibly interacting with serotonin and dopamine receptors, which are crucial in neurological functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antidepressant Effects: Some studies suggest that derivatives of this compound may act as monoamine reuptake inhibitors, indicating potential applications in treating depression and anxiety disorders .
  • Neuropharmacological Applications: The compound's structural properties make it a candidate for studying receptor interactions, contributing to advancements in understanding neuropharmacology .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Enzyme Interaction Studies:
    • A study demonstrated that the compound could inhibit specific enzymes involved in neurotransmitter metabolism, suggesting its potential role as a therapeutic agent in neurological disorders .
  • Binding Affinity Assessments:
    • Research involving binding assays revealed that the compound shows significant affinity for serotonin receptors, which could translate into antidepressant effects .
  • Therapeutic Applications:
    • Patents have been filed for the use of this compound and its derivatives in treating various disorders, including inflammatory conditions and neurodegenerative diseases .

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and unique features of compounds related to this compound:

Compound NameStructure TypeUnique Features
3-Azabicyclo[4.1.0]heptane-1-carboxylic acidBicyclicDifferent nitrogen positioning affecting reactivity
2-Azabicyclo[3.3.0]octane-1-carboxylic acidBicyclicLarger ring size leading to different steric effects
2-Azabicyclo[5.3.0]decan-1-carboxylic acidBicyclicIncreased complexity and potential for diverse interactions

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-azabicyclo[4.1.0]heptane-1-carboxylic acid and its derivatives?

  • Methodology : The compound is synthesized via catalytic cyclization of aminocyclopropanes using transition-metal catalysts (e.g., Rh or Pd) to form the bicyclic core. Derivatives like 2-benzyl-7-ethyl dicarboxylate (20) are prepared via esterification with benzyl or ethyl groups under Mitsunobu or carbodiimide coupling conditions . Tert-butyl-protected derivatives (e.g., tert-butyl 2-azabicyclo[4.1.0]heptane-1-carboxylate) are synthesized using Boc anhydride in dichloromethane with DMAP catalysis .

Q. How are structural and purity characteristics validated for this compound?

  • Methodology : Characterization relies on 1H/13C NMR (δ 151.7–21.6 ppm for key protons and carbons), IR (e.g., 1703 cm⁻¹ for ester C=O stretching), and HPLC-MS to confirm molecular weight and purity . Comparative analysis with literature spectra (e.g., δ 128.5 ppm for aromatic protons in benzyl derivatives) ensures structural fidelity .

Q. What solvents and conditions optimize solubility for reaction workflows?

  • Data : Solubility is highest in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM, chloroform). Aqueous solubility is limited (logP ~1.2), necessitating salt formation (e.g., hydrochloride) for biological assays .

Advanced Research Questions

Q. How do reaction conditions influence enantioselectivity in asymmetric synthesis?

  • Analysis : Enantioselective cyclopropane openings using chiral ligands (e.g., (R)-BINAP) yield enantiomeric excess (ee) >90%. Kinetic resolution via lipase-catalyzed ester hydrolysis further refines ee to >98% . Contradictions in reported ee values (e.g., 85% vs. 92%) may arise from solvent polarity effects or catalyst loading variations .

Q. What strategies resolve discrepancies in reported biological activity data for bicyclic analogs?

  • Methodology : Meta-analysis of SAR studies shows that substituents at the 7-position (e.g., fluorine in 4-fluoro analogs) enhance binding to neurological targets (e.g., GABA receptors) but reduce metabolic stability. Discrepancies in IC50 values (e.g., 10 nM vs. 50 nM) may stem from assay conditions (e.g., pH, buffer composition) or impurity profiles .

Q. How can computational modeling guide the design of derivatives for protein labeling?

  • Approach : Density Functional Theory (DFT) predicts electrophilic reactivity of alkenyl nitrile derivatives (e.g., 7,7-dimethyl-2-oxo analogs). MD simulations assess steric accessibility for covalent bonding with cysteine residues. Experimental validation via X-ray crystallography confirms docking poses .

Q. What analytical challenges arise in quantifying impurities during scale-up?

  • Data : LC-MS detects trace impurities like de-esterified acids (e.g., this compound from hydrolysis of ethyl esters). Quantification thresholds <0.1% require UPLC with charged aerosol detection (CAD) .

Key Considerations for Experimental Design

  • Reaction Optimization : Use DMF as a solvent for coupling reactions to enhance nucleophilicity of the carboxylic acid .
  • Data Reproducibility : Standardize NMR acquisition parameters (e.g., 400 MHz, CDCl3) to align with literature benchmarks .
  • Biological Assays : Prioritize hydrochloride salts for in vitro studies to mitigate solubility limitations .

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